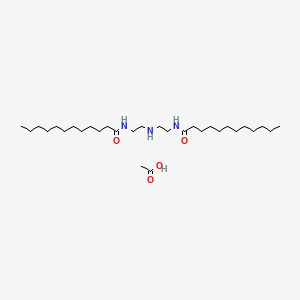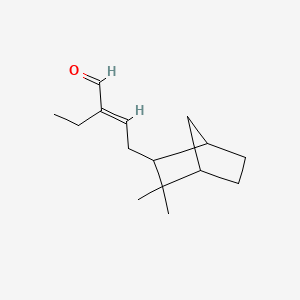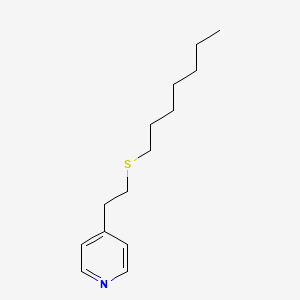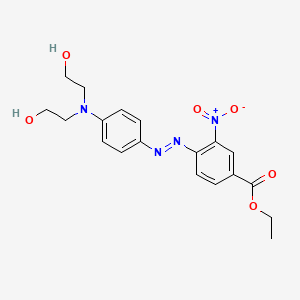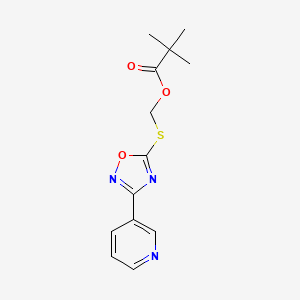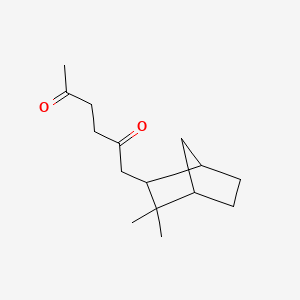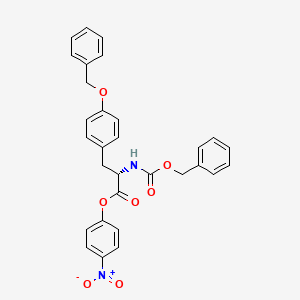
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate is a complex organic compound that belongs to the class of tyrosine derivatives It is characterized by the presence of a nitrophenyl group, a benzyl group, and a benzyloxycarbonyl group attached to the L-tyrosine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate typically involves multiple steps, starting from L-tyrosine. The process includes the protection of the amino group, the introduction of the nitrophenyl ester, and the benzylation of the hydroxyl group. Common reagents used in these reactions include benzyl chloride, nitrophenol, and various protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed
Oxidation: Formation of corresponding amino derivatives.
Reduction: Conversion to amino-tyrosine derivatives.
Substitution: Formation of various substituted tyrosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for targeted drug delivery.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of active intermediates. The benzyl and benzyloxycarbonyl groups provide stability and specificity to the compound, allowing it to interact selectively with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- O-Benzyl-N-T-Boc-L-Tyrosine 4-Nitrophenyl Ester
- Carbobenzoxy-L-Tyrosine 4-Nitrophenyl Ester
- N (Alpha)-T-Boc-L-Tryptophan 4-Nitrophenyl Ester
Uniqueness
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both benzyl and benzyloxycarbonyl groups provides enhanced stability and selectivity, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
3562-03-6 |
|---|---|
Fórmula molecular |
C30H26N2O7 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C30H26N2O7/c33-29(39-27-17-13-25(14-18-27)32(35)36)28(31-30(34)38-21-24-9-5-2-6-10-24)19-22-11-15-26(16-12-22)37-20-23-7-3-1-4-8-23/h1-18,28H,19-21H2,(H,31,34)/t28-/m0/s1 |
Clave InChI |
NHTWLOMKUANJOW-NDEPHWFRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


